1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine (Compound A) is a small molecule chemical compound, also known as TAK-659. It belongs to the class of molecules called piperazine derivatives, which are commonly used in medicines and research studies. Piperazine derivatives have diverse biological activities ranging from antifungal, antibacterial, anticonvulsant, and antidepressant activities.
Compound A is a selective inhibitor of the protein kinase B-cell receptor signaling pathways. It was first synthesized by Takeda Pharmaceutical Company Limited, Japan, for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). It has been in clinical trials since 2013 and showed promising results in preclinical studies, demonstrating potent antitumor activity in cell-lines and animal models.